REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10]C(=O)[N:8]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21]CC)=[O:20])[C:7](=[O:24])[C:6]=2[CH:25]=1.C(O)C.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:25]=[C:6]([C:7]([NH:8][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:24])[C:5]([OH:10])=[CH:4][CH:3]=1 |f:2.3|
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Name
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Ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
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Quantity
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641 g
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(C(N(C(O2)=O)CCCCCCCC(=O)OCC)=O)C1
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Name
|
|
Quantity
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3200 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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288.5 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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3850 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
stirring of the reaction mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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This mixture was added to the reaction mixture
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Type
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TEMPERATURE
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Details
|
Heating of the reaction mixture
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Type
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TEMPERATURE
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Details
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when the reaction temperature had increased to 50° C. it
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Type
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DISSOLUTION
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Details
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had dissolved
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Type
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TEMPERATURE
|
Details
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A temperature of 50° C. was maintained in the reaction mixture for a period of 1.5 hours
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Duration
|
1.5 h
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Type
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DISTILLATION
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Details
|
The reaction flask was then set up for vacuum distillation
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Type
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DISTILLATION
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Details
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2200 ml of distillate were collected at a vapor temperature of 55° C. (10 mm Hg) before the distillation
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Type
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CUSTOM
|
Details
|
The reaction flask was then placed in an ice/water bath
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Type
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ADDITION
|
Details
|
concentrated hydrochloric acid (HCl) (752 ml) was added over a period of 45 minutes
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Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
During this addition the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 3 liters of deionized water
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying in vacuo at room temperature 456.7 g (83.5%) of N-(5-chlorosalicyloyl)-8-aminocaprylic acid
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Type
|
CUSTOM
|
Details
|
was isolated
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(C(=O)NCCCCCCCC(=O)O)=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |